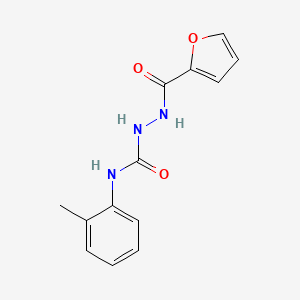![molecular formula C17H27N3O4S B4708563 5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide](/img/structure/B4708563.png)
5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide
Übersicht
Beschreibung
5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. E-4031 is a potassium channel blocker that has been studied for its effects on cardiac electrophysiology, neuronal excitability, and cancer cell proliferation.
Wirkmechanismus
The mechanism of action of 5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide involves the inhibition of potassium channels. This compound binds to the pore-forming subunit of the channel and blocks the flow of potassium ions through the channel. This leads to a decrease in the repolarizing current and an increase in the duration of the action potential. The specific potassium channels that are affected by this compound depend on the cell type and the concentration of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the concentration of the drug and the cell type. In cardiac myocytes, this compound prolongs the action potential duration and the QT interval, which can lead to arrhythmias. In neurons, this compound increases excitability and can induce epileptiform activity. In cancer cells, this compound inhibits cell proliferation and may induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide in lab experiments is its potency and specificity as a potassium channel blocker. This compound has a high affinity for the IKr and IM channels and can effectively inhibit their activity at low concentrations. This allows for precise control of the potassium current and the membrane potential in cells.
One limitation of using this compound in lab experiments is its potential for off-target effects. This compound may interact with other ion channels or receptors in cells, leading to unintended effects. In addition, this compound may have different effects on different cell types, making it difficult to generalize its effects.
Zukünftige Richtungen
For the study of 5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide include investigating its potential as an anticancer agent, studying its effects on other potassium channels and ion channels, and exploring its potential as a therapeutic agent for neurological disorders.
Wissenschaftliche Forschungsanwendungen
5-[(4-ethyl-1-piperazinyl)carbonyl]-2-methoxy-N-propylbenzenesulfonamide has been used in various scientific research applications. One of the most common uses of this compound is in the study of cardiac electrophysiology. This compound is a potent blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac myocytes, which is responsible for the repolarization of the cardiac action potential. By inhibiting IKr, this compound prolongs the action potential duration and the QT interval, which can lead to arrhythmias.
This compound has also been studied for its effects on neuronal excitability. In neurons, this compound blocks the M-type potassium current (IM), which is involved in regulating the resting membrane potential and the firing rate of action potentials. By inhibiting IM, this compound increases neuronal excitability and can induce epileptiform activity.
In addition, this compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism of this antiproliferative effect is not fully understood, but it may involve the inhibition of potassium channels that are involved in cell cycle progression and apoptosis.
Eigenschaften
IUPAC Name |
5-(4-ethylpiperazine-1-carbonyl)-2-methoxy-N-propylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-8-18-25(22,23)16-13-14(6-7-15(16)24-3)17(21)20-11-9-19(5-2)10-12-20/h6-7,13,18H,4-5,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOZLOFOWNPQTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2,4-difluorophenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4708498.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(4-methylphenyl)glycinamide](/img/structure/B4708499.png)
![3-(1,3-benzodioxol-5-yl)-N-[1-(2,4-dimethylphenyl)ethyl]-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4708513.png)
![2-{1-(2-ethoxybenzyl)-4-[(6-methoxy-2H-chromen-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4708518.png)
![9-[({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4708519.png)

![ethyl 4-(3-methoxybenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4708532.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4708536.png)
![5-(5-bromo-2-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4708562.png)


![N'-{[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-3-methoxybenzohydrazide](/img/structure/B4708578.png)